molecular formula C6H3BrFIZn B2450339 4-Bromo-2-fluorophenylzinc iodide CAS No. 352530-44-0

4-Bromo-2-fluorophenylzinc iodide

Cat. No.: B2450339
CAS No.: 352530-44-0
M. Wt: 366.28
InChI Key: BBHLLNIOJPJRDR-UHFFFAOYSA-M
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Description

4-Bromo-2-fluorophenylzinc iodide is an organozinc compound with the molecular formula BrC6H3(F)ZnI. It is commonly used in organic synthesis, particularly in cross-coupling reactions. This compound is known for its reactivity and versatility in forming carbon-carbon bonds, making it a valuable reagent in the field of synthetic chemistry .

Preparation Methods

4-Bromo-2-fluorophenylzinc iodide can be synthesized through various methods. One common synthetic route involves the reaction of 4-bromo-2-fluoroiodobenzene with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation. The resulting product is a solution of this compound in THF .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

4-Bromo-2-fluorophenylzinc iodide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by another nucleophile. Common reagents for these reactions include halides and other nucleophiles.

    Cross-Coupling Reactions: This compound is widely used in cross-coupling reactions such as the Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.

    Oxidation and Reduction Reactions: While less common, this compound can also undergo oxidation and reduction reactions under specific conditions.

Scientific Research Applications

4-Bromo-2-fluorophenylzinc iodide has a wide range of applications in scientific research:

    Chemistry: It is extensively used in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and natural products.

    Biology: In biological research, this compound can be used to modify biomolecules and study their interactions.

    Medicine: The compound’s role in the synthesis of pharmaceuticals is significant.

    Industry: In the industrial sector, this compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 4-bromo-2-fluorophenylzinc iodide involves its ability to act as a nucleophile in chemical reactions. The zinc atom in the compound coordinates with the electrophilic center of the substrate, facilitating the formation of a new carbon-carbon bond. This process is often catalyzed by transition metals such as palladium, which enhances the reactivity and selectivity of the reaction .

Properties

IUPAC Name

1-bromo-3-fluorobenzene-4-ide;iodozinc(1+)
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF.HI.Zn/c7-5-2-1-3-6(8)4-5;;/h1-2,4H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNZHZNSHJWDVSO-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=[C-]1)F)Br.[Zn+]I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFIZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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